molecular formula C₂₁H₃₇NO₁₅ B1139679 Lewis X Trisaccharide, Methyl Glycoside CAS No. 176106-81-3

Lewis X Trisaccharide, Methyl Glycoside

Cat. No.: B1139679
CAS No.: 176106-81-3
M. Wt: 543.52
InChI Key:
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Description

Lewis X Trisaccharide, Methyl Glycoside is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Biochemical Analysis

Biochemical Properties

Lewis X Trisaccharide, Methyl Glycoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of a glycoside bond, which is a fundamental aspect of the structure and function of glycans .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reducing end of the molecule plays a key role in this mechanism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Chemical Reactions Analysis

Lewis X Trisaccharide, Methyl Glycoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of glycosidic bonds and formation of aldehyde groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include sodium borohydride for reduction, periodic acid for oxidation, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lewis X Trisaccharide, Methyl Glycoside has numerous applications in scientific research:

Comparison with Similar Compounds

Lewis X Trisaccharide, Methyl Glycoside is unique due to its specific glycan structure, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similarities in their glycan structures but differ in their specific configurations and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWUCRJWBOBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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